molecular formula C18H23N3O3S2 B12572284 4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide CAS No. 606134-87-6

4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B12572284
CAS No.: 606134-87-6
M. Wt: 393.5 g/mol
InChI Key: HMMNLVVJRZOBOO-UHFFFAOYSA-N
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Description

4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexylmethylsulfamoyl group and a 4-methyl-1,3-thiazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the Cyclohexylmethylsulfamoyl Group: This step involves the reaction of the benzamide with cyclohexylmethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 4-Methyl-1,3-Thiazol-2-yl Group: The final step involves the reaction of the intermediate product with 4-methyl-1,3-thiazol-2-ylamine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzamide and thiazole rings.

    Reduction: Reduced forms of the sulfonamide and thiazole groups.

    Substitution: Substituted derivatives at the sulfonamide or thiazole positions.

Scientific Research Applications

4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methyl-1,3-thiazol-2-yl)sulfamoyl]benzoic acid
  • (4-methyl-1,3-thiazol-2-yl)methanamine

Uniqueness

4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide is unique due to the presence of both the cyclohexylmethylsulfamoyl and 4-methyl-1,3-thiazol-2-yl groups, which confer specific chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

CAS No.

606134-87-6

Molecular Formula

C18H23N3O3S2

Molecular Weight

393.5 g/mol

IUPAC Name

4-(cyclohexylmethylsulfamoyl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C18H23N3O3S2/c1-13-12-25-18(20-13)21-17(22)15-7-9-16(10-8-15)26(23,24)19-11-14-5-3-2-4-6-14/h7-10,12,14,19H,2-6,11H2,1H3,(H,20,21,22)

InChI Key

HMMNLVVJRZOBOO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NCC3CCCCC3

Origin of Product

United States

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